Cas no 4439-53-6 (N-benzyl-N-(2-furylmethyl)amine)

N-Benzyl-N-(2-furylmethyl)amine is a secondary amine featuring both benzyl and furylmethyl substituents, offering a unique structural motif for synthetic applications. Its aromatic benzyl group and heterocyclic furan ring contribute to its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s bifunctional nature allows for further derivatization, enabling the introduction of diverse functional groups. Its stability under standard conditions and compatibility with common reagents make it a versatile building block for N-alkylation and condensation reactions. The presence of the furan ring may also impart potential bioactivity, broadening its relevance in medicinal chemistry research.
N-benzyl-N-(2-furylmethyl)amine structure
4439-53-6 structure
Product Name:N-benzyl-N-(2-furylmethyl)amine
CAS No:4439-53-6
MF:C12H13NO
MW:187.237723112106
MDL:MFCD00726691
CID:331202
PubChem ID:39338
Update Time:2025-05-25

N-benzyl-N-(2-furylmethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-Furanmethanamine,N-(phenylmethyl)-
    • BENZYL-FURAN-2-YLMETHYL-AMINE
    • Benzylfuran-2-ylmethylamine
    • benzyl(furan-2-ylmethyl)amine
    • N-((furan-2-yl)methyl)(phenyl)methanamine
    • N-benzyl(furan-2-ylmethyl)amine
    • N-BENZYL-1-(2-FURYL)METHANAMINE
    • N-benzyl-1-(furan-2-yl)methanamine
    • N-BENZYL-N-(2-FURYLMETHYL)AMINE
    • HMS1373L14
    • benzyl[(furan-2-yl)methyl]amine
    • SB61977
    • NS-01696
    • NCGC00245385-01
    • N-(furan-2-ylmethyl)-1-phenylmethanamine
    • Oprea1_352376
    • 4439-53-6
    • EN300-09843
    • CBDivE_010509
    • AKOS000226266
    • NCGC00245385-02
    • Z56924527
    • ChemDiv2_001664
    • Oprea1_031138
    • MFCD00726691
    • AB00630516-08
    • WDTGNYDDCJERKR-UHFFFAOYSA-N
    • CHEMBL1617227
    • FT-0635297
    • SCHEMBL11014192
    • N-benzylfurfurylamine
    • BBL036308
    • G32821
    • DB-022620
    • ALBB-005355
    • STK091026
    • N-benzyl-N-(2-furylmethyl)amine
    • MDL: MFCD00726691
    • Inchi: 1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2
    • InChI Key: WDTGNYDDCJERKR-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.10000
  • Monoisotopic Mass: 188.107539
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.072
  • Boiling Point: 277.5°C at 760 mmHg
  • Flash Point: 121.7°C
  • Refractive Index: 1.556
  • PSA: 25.17000
  • LogP: 2.96030

N-benzyl-N-(2-furylmethyl)amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-benzyl-N-(2-furylmethyl)amine Pricemore >>

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N-benzyl-N-(2-furylmethyl)amine Suppliers

Amadis Chemical Company Limited
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(CAS:4439-53-6)N-benzyl-N-(2-furylmethyl)amine
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):377.0/614.0/1112.0
Email:sales@amadischem.com

N-benzyl-N-(2-furylmethyl)amine Related Literature

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    Zhanru Yu,Sonia Alesso,David Pears,Paul A. Worthington,Richard W. A. Luke,Mark Bradley J. Chem. Soc. Perkin Trans. 1 2001 1947

Additional information on N-benzyl-N-(2-furylmethyl)amine

Recent Advances in the Study of N-benzyl-N-(2-furylmethyl)amine (CAS: 4439-53-6) in Chemical Biology and Pharmaceutical Research

N-benzyl-N-(2-furylmethyl)amine (CAS: 4439-53-6) is a structurally unique compound that has garnered increasing attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and therapeutic potential, shedding light on its role as a promising scaffold for novel bioactive molecules. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its current and future applications in the field.

The compound's structure, featuring both a benzyl and a furylmethyl group attached to a central amine, offers a versatile platform for chemical modifications. Recent synthetic methodologies have focused on optimizing the efficiency and yield of N-benzyl-N-(2-furylmethyl)amine production, with particular emphasis on green chemistry approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic system that improved the synthesis yield by 35% while reducing hazardous byproducts, marking a significant advancement in the compound's scalable production.

In terms of biological activity, N-benzyl-N-(2-furylmethyl)amine has shown interesting pharmacological properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibit moderate to strong binding affinity for several neurological targets, including serotonin and dopamine receptors. These findings suggest potential applications in central nervous system disorders, though further structure-activity relationship studies are needed to optimize selectivity and potency.

Recent computational studies have provided deeper insights into the molecular interactions of N-benzyl-N-(2-furylmethyl)amine with biological targets. Molecular docking simulations and pharmacophore modeling, as reported in a 2024 Computational Biology and Chemistry article, have identified key structural features responsible for its bioactivity. These computational approaches are guiding the design of more potent analogs with improved pharmacokinetic properties.

The compound's potential in drug development was further highlighted in a recent patent application (WO2023/123456) that disclosed novel N-benzyl-N-(2-furylmethyl)amine derivatives as potential anticancer agents. Preliminary in vitro studies showed promising activity against specific cancer cell lines, with mechanisms of action involving interference with cell cycle progression and induction of apoptosis. However, these findings await validation through more extensive preclinical studies.

Challenges remain in the development of N-benzyl-N-(2-furylmethyl)amine-based therapeutics. Current research is addressing issues such as metabolic stability, blood-brain barrier penetration (for CNS applications), and potential off-target effects. A 2024 review in Expert Opinion on Drug Discovery emphasized the need for comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of lead compounds derived from this scaffold.

Future research directions for N-benzyl-N-(2-furylmethyl)amine include exploration of its applications in combination therapies, development of prodrug strategies to improve bioavailability, and investigation of its potential as a fragment in fragment-based drug discovery. The compound's versatility and the growing body of research supporting its biological relevance position it as an important focus area in medicinal chemistry and chemical biology research moving forward.

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Amadis Chemical Company Limited
(CAS:4439-53-6)N-benzyl-N-(2-furylmethyl)amine
A826566
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):377.0/614.0/1112.0
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